Methyl 4-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that incorporates a thiazole ring, a benzoate group, and a 4-fluorophenyl moiety, which may contribute to its biological activity.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and is often used in research settings focused on drug discovery and development. It is cataloged under various identifiers, including its CAS number, which facilitates its identification in chemical databases.
This compound falls under the category of thiazole derivatives and is classified as an organic compound due to its carbon-based structure. Its molecular formula is C17H19F N2O3S, with a molecular weight of 350.41 g/mol. The presence of functional groups such as amines, thioethers, and carbonyls suggests potential reactivity and interaction with biological targets.
The synthesis of Methyl 4-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate typically involves multi-step reactions that include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.
The molecular structure consists of several key components:
The structural formula can be represented using SMILES notation: CC(=O)N(C(=O)NCCS(=O)(=O)c1ccc(F)cc1)c1ccc(C(=O)O)c1.
The compound's structural data includes:
Methyl 4-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate can undergo several chemical reactions:
Technical details regarding reaction mechanisms and conditions would depend on specific experimental setups.
The mechanism of action for Methyl 4-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate likely involves:
Data on specific targets would require empirical studies to elucidate precise mechanisms.
Key physical properties include:
Relevant chemical properties include:
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are typically employed to characterize these properties comprehensively.
Methyl 4-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate has potential applications in:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7
CAS No.: